N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Description
“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide” is a compound that belongs to the class of benzothiazole derivatives . These compounds are known for their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, antiviral, antibacterial, and more .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The structures of these compounds are confirmed using elemental analysis and collective use of IR, (1)H NMR, (13)C NMR, and mass spectral data .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR, and mass spectral data .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, 4,5,6-trisubstituted 2-aminobenzothiazoles can be acylated by 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride to give N-1,3-benzothiazol-2-yl-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various spectroscopic techniques, including IR, (1)H NMR, (13)C NMR, and mass spectrometry .
Future Directions
Benzothiazole derivatives have shown promise in various fields, particularly in drug design due to their high biological and pharmacological activity . Future research may focus on further exploring their potential applications, optimizing their synthesis, and understanding their mechanisms of action.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS3/c1-23-14-8-4-2-6-11(14)16(22)21-18-20-13(10-24-18)17-19-12-7-3-5-9-15(12)25-17/h2-10H,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCXOQKZLPRLAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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